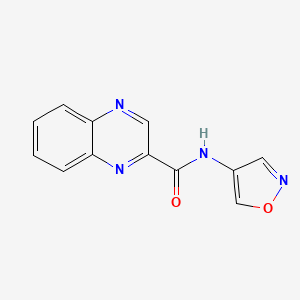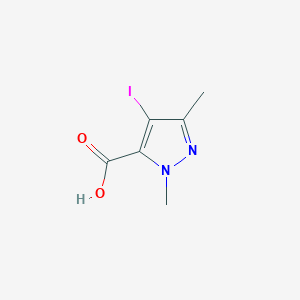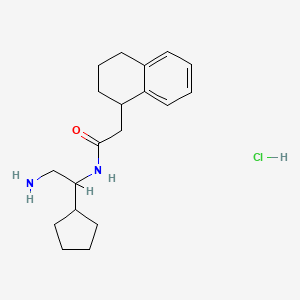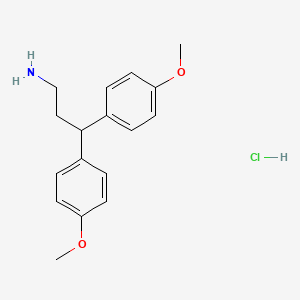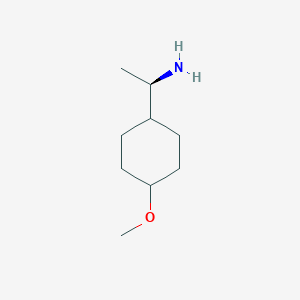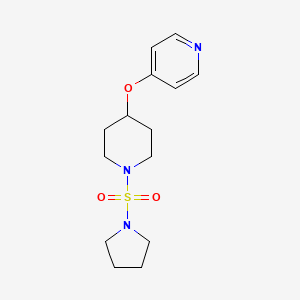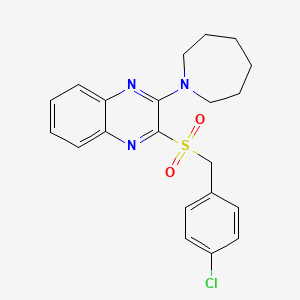
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide, also known as CFM-2, is a chemical compound that has been used in scientific research for its potential applications in various fields.
Mécanisme D'action
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide inhibits the activity of TG2 by binding to a specific site on the enzyme. TG2 is involved in a variety of cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. By inhibiting TG2, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a wide range of effects on cellular function, including inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TG2 activity, inhibition of cancer cell growth and metastasis, and inhibition of neurodegenerative disease progression. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its specificity for TG2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide is its relatively low potency, which may limit its usefulness in certain applications. In addition, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide research, including the development of more potent analogs, the study of its effects on other cellular processes and pathways, and the investigation of its potential as a therapeutic agent. In addition, the use of N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide as a lead compound for drug discovery may lead to the development of novel therapies for a variety of diseases.
Méthodes De Synthèse
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with acetic anhydride to form N-acetyl-4-aminobenzamide. This compound is then reacted with cyanomethyl triphenylphosphonium bromide to form N-(cyanomethyl)-4-acetamido-benzamide. This intermediate is then reacted with propan-2-ylamine to form N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the activity of the enzyme tissue transglutaminase (TG2), which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been shown to inhibit the growth and metastasis of certain types of cancer cells. In drug discovery, N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide has been used as a lead compound for the development of new drugs that target TG2.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-formamido-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(2)16(8-7-14)13(18)11-3-5-12(6-4-11)15-9-17/h3-6,9-10H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQKYWKQITKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC=C(C=C1)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-formamido-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


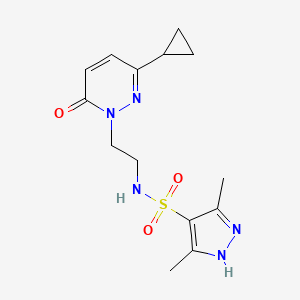
![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

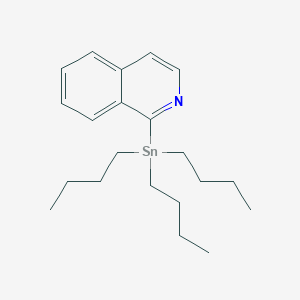
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
